2-(3,4-Dimethoxybenzylidene)indolin-3-one
Description
Significance of Indolinones as Privileged Structures in Medicinal Chemistry
In medicinal chemistry, a "privileged structure" is a molecular framework that can serve as a ligand for multiple, often unrelated, biological targets. nih.govnih.gov These scaffolds possess the inherent ability to be modified with various functional groups, allowing for the creation of libraries of compounds with diverse pharmacological profiles. nih.govscielo.br The indolinone nucleus is widely recognized as a privileged structure due to its frequent appearance in both natural products and synthetic drug molecules. chula.ac.th
The indole (B1671886) ring system, a core component of indolinone, is a key structural motif in numerous biologically active compounds, which contributes to its privileged status. nih.govchula.ac.th The ability of the indolinone scaffold to present substituents in a well-defined three-dimensional orientation allows for precise interactions with the binding sites of various proteins. cambridgemedchemconsulting.com This structural versatility has made indolinones a cornerstone in the design of new drug candidates, particularly in the development of kinase inhibitors. scielo.br The strategic modification of the indolinone core has led to the discovery of potent and selective modulators of biological processes, underscoring its importance in modern drug discovery. researchgate.net
Overview of Diverse Biological Activities Associated with Indolinone Derivatives
The privileged nature of the indolinone scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. These compounds have been extensively investigated and have shown promise in a multitude of therapeutic areas.
One of the most prominent applications of indolinone derivatives is in oncology . Many compounds based on this scaffold have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines. nih.govnih.gov Their anticancer activity often stems from the inhibition of protein kinases, which are crucial for cell signaling and growth. nih.gov For instance, certain indolinone derivatives have been shown to inhibit vascular endothelial growth factor receptor (VEGFR), playing a role in suppressing tumor angiogenesis. nih.gov
Beyond cancer, indolinone derivatives have shown significant potential as anti-inflammatory agents. mdpi.com Some have been found to inhibit the production of pro-inflammatory mediators such as nitric oxide, TNF-α, and IL-6. mdpi.com This activity is often linked to the modulation of signaling pathways like NF-κB. mdpi.com
Furthermore, the indolinone scaffold has been explored for its neuroprotective properties. Derivatives have been designed as ligands for α-synuclein fibrils, which are implicated in neurodegenerative diseases like Parkinson's disease. nih.govnih.gov Additionally, certain indolinones have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant targets in Alzheimer's disease. mdpi.com
Other reported biological activities of indolinone derivatives include antiviral, antimicrobial, antioxidant, and antidiabetic effects, highlighting the remarkable versatility of this chemical scaffold. researchgate.net
Contextualization of 2-(3,4-Dimethoxybenzylidene)indolin-3-one within the Benzylideneindolinone Class
This compound belongs to the benzylideneindolinone subclass of indolinones. This class is characterized by an exocyclic double bond at the 3-position of the indolinone core, to which a substituted benzylidene group is attached. The synthesis of these compounds is often achieved through a Knoevenagel condensation reaction. nih.gov
The benzylideneindolinone framework has proven to be a fruitful area of research, with derivatives exhibiting a range of biological activities. For example, various substituted benzylideneindolinones have been synthesized and evaluated for their cytotoxic activities against different cancer cell lines. nih.gov Some of these compounds have been found to induce apoptosis and inhibit tubulin polymerization, a key mechanism of action for several anticancer drugs. nih.gov
The specific compound, this compound, also known by the code RAJI, has been the subject of recent research for its potential as an anticancer agent. waocp.orgwaocp.org Studies have demonstrated its cytotoxic effects against triple-negative breast cancer (TNBC) cell lines. waocp.org The presence of the 3,4-dimethoxy substitution on the benzylidene ring is a key structural feature that influences its biological activity. Research has shown that this compound can induce apoptosis and modulate the Akt/PI3K signaling pathway, which is often dysregulated in cancer. waocp.org Furthermore, in vivo studies have indicated its ability to reduce tumor volume in mouse models. waocp.org
Detailed Research Findings on this compound (RAJI)
| Cell Line | IC50 (µg/mL) | Key Findings | Reference |
|---|---|---|---|
| MDA-MB-231 | 20 | Induces apoptosis, reduces cell migration, and downregulates Akt, PTEN, and mTOR. | waocp.org |
| MDA-MB-468 | 25 | Exhibits cytotoxicity and induces apoptosis. | waocp.org |
| Model | Finding | Reference |
|---|---|---|
| BALB/c athymic nude mice with MDA-MB-231 xenografts | Significantly reduced tumor volume over four weeks with no notable toxicity. | waocp.org |
| Zebrafish and Mice | Assessed for toxicological potential, highlighting survival, locomotor, and biochemical parameters. | waocp.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H15NO3 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-1H-indol-3-one |
InChI |
InChI=1S/C17H15NO3/c1-20-15-8-7-11(10-16(15)21-2)9-14-17(19)12-5-3-4-6-13(12)18-14/h3-10,18H,1-2H3/b14-9+ |
InChI Key |
MTTPXBMDKVJFRX-NTEUORMPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2)OC |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Analysis
Single Crystal X-ray Diffraction Studies of Indolin-3-one Derivatives
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. While a specific study for 2-(3,4-Dimethoxybenzylidene)indolin-3-one is not detailed in the provided search results, extensive research on closely related indolinone and chalcone (B49325) derivatives allows for a robust extrapolation of its likely structural features. These studies consistently reveal key details about the molecule's shape and how it interacts with its neighbors in the crystal lattice.
Elucidation of Molecular Conformations and Stereochemistry
The molecular structure of this compound is characterized by the fusion of an indolin-3-one system and a 3,4-dimethoxybenzylidene moiety via an exocyclic double bond.
Planarity and Torsion Angles: The indolin-3-one core itself is nearly planar. The key conformational feature is the dihedral angle between the plane of the indolinone ring system and the plane of the 3,4-dimethoxyphenyl ring. In related chalcone-like structures, such as (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, the dihedral angle between the two aromatic rings is reported to be 52.20 (15)°. nih.govnih.gov For (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one, a much smaller dihedral angle of 2.54 (4)° is observed, indicating a more planar conformation. researchgate.net This variation suggests that the rotational freedom around the single bond connecting the rings is influenced by crystal packing forces and the substitution pattern. The methoxy (B1213986) groups typically lie close to the plane of their attached benzene (B151609) ring. nih.govnih.gov
Stereochemistry: The exocyclic C=C double bond introduces the possibility of E/Z isomerism. The synthesis of related 3-(benzylidene)indolin-2-one derivatives often results in the thermodynamically more stable (E)-isomer, where the bulkier groups (the indolinone and the dimethoxyphenyl rings) are on opposite sides of the double bond. nih.gov The IUPAC name (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3H-inden-1-one for a similar compound confirms this stereochemistry. nih.gov
Table 1: Representative Crystallographic Data for Related Structures
| Parameter | Typical Value/Observation | Source |
|---|---|---|
| Dihedral Angle (Aromatic Rings) | 2.5° - 52.2° | nih.govnih.govresearchgate.net |
| C=O Bond Length | ~1.228 Å | researchgate.net |
| C-O (methoxy) Bond Length | ~1.364 - 1.423 Å | researchgate.net |
| Conformation of Methoxy Groups | Generally co-planar with the benzene ring | nih.govnih.gov |
Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
Non-covalent interactions are the primary forces directing the self-assembly of molecules into a stable crystalline lattice. For this compound, hydrogen bonds and π-π stacking are expected to be the dominant interactions.
Hydrogen Bonding: The indolin-3-one moiety contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for the formation of intermolecular hydrogen bonds, often linking molecules into chains or dimers. In the crystal structures of related compounds, C-H···O interactions are also commonly observed, further stabilizing the crystal packing. nih.govnih.gov The presence of hydrogen bonding can influence the strength of other non-covalent interactions. brainly.com
π-π Stacking: The molecule features two aromatic systems: the phenyl part of the indolinone core and the dimethoxyphenyl ring. These electron-rich rings can engage in π-π stacking interactions. brainly.comspectrabase.com This type of interaction is crucial in the solid-state architecture of many aromatic compounds, often leading to the formation of columnar stacks in the crystal. researchgate.net The strength and geometry of these interactions are influenced by the electronic nature of the rings, which is modulated by substituents like the methoxy groups. brainly.com
Powder X-ray Diffraction for Structural Determination
Powder X-ray Diffraction (PXRD) is a powerful analytical technique used for the characterization of polycrystalline materials. waocp.org While single-crystal XRD provides the ultimate detail on molecular structure, PXRD is invaluable for several reasons in the context of synthesizing a new compound like this compound.
The primary application of PXRD is for phase identification. Every crystalline solid has a unique PXRD pattern, which acts as a "fingerprint." By comparing the experimental pattern of a newly synthesized batch to a reference pattern (either calculated from single-crystal data or from a standard database), one can confirm the identity of the compound and assess its purity. waocp.org The presence of peaks from starting materials or unexpected polymorphs (different crystalline forms of the same compound) would be readily apparent.
Furthermore, PXRD is essential for Rietveld refinement, a method that can be used to determine or refine crystal structures when single crystals are not available. waocp.org Although considered more challenging than single-crystal analysis, structure solution from powder data is a feasible approach for many organic compounds.
Application of Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods provide complementary information to diffraction techniques, confirming the presence of functional groups and the connectivity of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are among the most powerful tools for elucidating the structure of organic molecules in solution. For the closely related compound 2-(3,4-dimethoxybenzylidene)indan-1-one, spectral data is available and provides a strong basis for predicting the spectrum of the target molecule. nih.govspectrabase.comspectrabase.com
¹H NMR: The spectrum would show distinct signals for the two methoxy groups (as singlets around 3.8-4.0 ppm), aromatic protons on both the indolinone and dimethoxyphenyl rings (in the 6.8-8.0 ppm region), a singlet for the vinylic proton of the benzylidene bridge, and a characteristic signal for the N-H proton of the indolinone ring.
¹³C NMR: The spectrum would confirm the carbon skeleton, with signals for the carbonyl carbon (C=O) appearing downfield, along with peaks for the carbons of the two aromatic rings, the C=C double bond, and the two methoxy carbons.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. For a similar indanone structure, a strong C=O stretch is seen around 1715 cm⁻¹, a C=C stretch at approximately 1600 cm⁻¹, and C-O stretching from the methoxy groups around 1300–1200 cm⁻¹. brainly.com For the target indolin-3-one, a key additional peak would be the N-H stretching vibration, typically found in the region of 3200-3400 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental formula. For this compound (C₁₇H₁₅NO₃), the expected exact mass is approximately 281.1052 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Key Signals | Source (Analogous Compounds) |
|---|---|---|
| ¹H NMR (ppm) | ~3.8-4.0 (s, 6H, 2 x -OCH₃), ~6.8-8.0 (m, Ar-H), vinyl-H (s, 1H), N-H (s, 1H) | spectrabase.comchegg.comchegg.com |
| ¹³C NMR (ppm) | ~56 (-OCH₃), ~110-160 (Ar-C, C=C), ~185-195 (C=O) | nih.govspectrabase.comnih.gov |
| IR (cm⁻¹) | ~3200-3400 (N-H stretch), ~1710 (C=O stretch), ~1600 (C=C stretch), ~1250 (C-O stretch) | brainly.comchegg.com |
| Mass Spec. (m/z) | ~281 [M]⁺, ~282 [M+H]⁺ | chemspider.com |
Computational Chemistry and Molecular Modeling Investigations
Quantitative Structure-Activity Relationship (QSAR) Analysis of Indolinone Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For indolinone analogues, QSAR has been instrumental in predicting their inhibitory potential and guiding the synthesis of more potent derivatives. nih.gov
Two-Dimensional QSAR (2D-QSAR) Models
Two-dimensional QSAR (2D-QSAR) models utilize descriptors derived from the 2D representation of molecules to predict their biological activity. nih.gov These descriptors can include constitutional, topological, and electronic properties. In the study of various heterocyclic compounds, including those with indole (B1671886) scaffolds, 2D-QSAR has been employed to develop predictive models for their therapeutic activities, such as antioxidant or anticancer effects. mdpi.combiointerfaceresearch.com For instance, a study on chalcone (B49325) analogues, which share structural similarities with the benzylidene portion of the title compound, used 2D-QSAR to develop statistically robust models for predicting Angiotensin-Converting Enzyme (ACE) inhibitory activity. biointerfaceresearch.com These models, often developed using techniques like genetic algorithm-multiple linear regression (GA-MLR), help in identifying key structural features that can be modified to enhance biological potency. biointerfaceresearch.com The predictive power of these models is often validated through internal and external validation metrics, ensuring their reliability for designing novel analogues. biointerfaceresearch.com
A typical 2D-QSAR study involves the following steps:
Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is selected. nih.gov
Descriptor Calculation: A large number of 2D descriptors are calculated for each molecule in the dataset. nih.gov
Model Development: Statistical methods are used to build a regression model that correlates the descriptors with the biological activity. biointerfaceresearch.com
Model Validation: The model's predictive ability is assessed using internal and external validation techniques. biointerfaceresearch.com
Three-Dimensional QSAR (3D-QSAR) Methodologies: CoMFA and CoMSIA
Three-dimensional QSAR (3D-QSAR) methods offer a more detailed understanding by considering the 3D conformation of molecules and their interaction fields. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. nih.govglobalresearchonline.net These methods have been successfully applied to various indolinone derivatives to elucidate their structure-activity relationships as inhibitors of different protein kinases. koreascience.kracs.orgnih.gov
In a typical 3D-QSAR study on indolinone analogues, the compounds are aligned based on a common substructure, such as the indolinone core. koreascience.kr The steric and electrostatic fields (in CoMFA) or similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (in CoMSIA) are then calculated around the aligned molecules. nih.govglobalresearchonline.netkoreascience.kr These fields are used to build a statistical model that correlates the field values with the observed biological activities. koreascience.kracs.orgnih.gov
For example, a CoMFA study on indolinone derivatives as fibroblast growth factor receptor (FGFR) inhibitors yielded a model with a high cross-validated coefficient (q²) of 0.804 and a non-cross-validated coefficient (r²) of 0.942, indicating excellent predictive ability. koreascience.kr Similarly, combined 3D-QSAR and molecular docking studies on indolinone derivatives as 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibitors resulted in robust CoMFA and CoMSIA models. acs.orgnih.gov
| Target | Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |
|---|---|---|---|---|
| FGFR | CoMFA | 0.804 | 0.942 | koreascience.kr |
| PDK1 | CoMFA | 0.737 | 0.907 | nih.gov |
| CoMSIA | 0.824 | 0.991 | ||
| Aurora A Kinase | CoMFA | 0.726 | 0.972 | nih.gov |
| CoMSIA | 0.566 | 0.984 |
Correlation of Molecular Fields (Steric, Electrostatic, Hydrophobic) with Biological Response
The contour maps generated from CoMFA and CoMSIA analyses are crucial for visualizing the correlation between molecular fields and biological activity. acs.orgnih.gov These maps indicate regions where modifications to the steric, electrostatic, or hydrophobic properties of the molecules would likely lead to an increase or decrease in potency.
Steric Fields: Green contours typically indicate regions where bulky substituents are favored, while yellow contours suggest that smaller groups would enhance activity.
Electrostatic Fields: Blue contours often highlight areas where electropositive groups are beneficial, whereas red contours point to regions where electronegative groups are preferred.
Hydrophobic Fields: In CoMSIA, yellow or white contours may represent regions where hydrophobic groups increase activity, while gray or purple contours can indicate areas where hydrophilic groups are favorable.
By interpreting these contour maps in conjunction with the binding site of the target receptor (if known), medicinal chemists can rationally design new analogues with improved biological responses. acs.orgnih.gov For instance, the 3D-QSAR models for PDK1 inhibitors provided structural insights that were consistent with experimental activity data, guiding future drug design. acs.orgnih.gov
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is another powerful computational tool that identifies the essential spatial arrangement of chemical features a molecule must possess to be recognized by a specific receptor and elicit a biological response. dergipark.org.trresearchgate.net
Generation and Validation of Pharmacophore Hypotheses
Pharmacophore hypotheses can be generated based on a set of active ligands (ligand-based) or the structure of the receptor's binding site (structure-based). dergipark.org.trmdpi.com For indolinone analogues, ligand-based approaches are common, where a set of structurally diverse and potent inhibitors are used to derive a common feature model. ugm.ac.idresearchgate.net The process involves conformational analysis of the ligands, superimposition, and abstraction of common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.netarxiv.org
The generated pharmacophore models are then validated to ensure they can distinguish between active and inactive compounds. ugm.ac.id This validation is often performed using a test set of compounds with known activities or by employing statistical methods like receiver operating characteristic (ROC) curve analysis. ugm.ac.id A robust pharmacophore model will have a high true-positive rate and a low false-positive rate. ugm.ac.id For example, a pharmacophore modeling study on ERα inhibitors used a training set to generate ten hypotheses, which were then validated against a large dataset of active compounds and decoys to identify the best model. ugm.ac.id
| Pharmacophoric Feature | Description | Typical Interacting Residue |
|---|---|---|
| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen atom to form a hydrogen bond. | Aspartate, Glutamate, Carbonyl oxygen of the peptide backbone |
| Hydrogen Bond Acceptor (HBA) | An electronegative atom that can accept a hydrogen atom in a hydrogen bond. | Lysine, Arginine, Amide protons of the peptide backbone |
| Hydrophobic (HY) | A non-polar group that interacts favorably with non-polar regions of the binding site. | Leucine, Valine, Isoleucine, Phenylalanine |
| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system that can engage in π-π stacking or other aromatic interactions. | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Identification of Essential Structural Features for Receptor Binding
Once a validated pharmacophore model is established, it serves as a 3D query to screen large compound libraries for novel molecules that match the essential features. dovepress.comfrontiersin.org This virtual screening approach can significantly accelerate the discovery of new lead compounds. dovepress.com
For indolinone-based kinase inhibitors, pharmacophore models have been instrumental in identifying the key structural motifs required for potent inhibition. nih.gov These often include:
An indolinone core that acts as a scaffold.
A hydrogen bond donor, typically the N-H group of the indolinone ring.
A hydrogen bond acceptor, often the carbonyl oxygen of the indolinone.
A hydrophobic/aromatic group, such as the 3,4-dimethoxybenzylidene moiety, which occupies a hydrophobic pocket in the receptor's binding site. embopress.org
The specific arrangement and nature of these features can determine the selectivity of the inhibitor for different kinases. nih.gov For example, a study on indole derivatives as monoamine oxidase (MAO) inhibitors identified a pharmacophore model consisting of two hydrophobic rings, one donor atom, and one acceptor site. nih.gov The insights gained from such models are invaluable for the rational design and optimization of selective and potent inhibitors based on the 2-(3,4-dimethoxybenzylidene)indolin-3-one scaffold.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecule (receptor), such as a protein. walisongo.ac.idyoutube.com This method is crucial in drug discovery for forecasting the binding mode and affinity of a ligand to its target. walisongo.ac.id The process involves preparing the 3D structures of both the ligand and the receptor, followed by a search algorithm that explores various orientations of the ligand within the receptor's binding site. youtube.com
Prediction of Ligand-Receptor Binding Modes and Affinities
Molecular docking studies on scaffolds related to this compound, such as benzylideneindolin-2-ones and other indole derivatives, have been instrumental in predicting their interaction with various biological targets. These studies calculate a binding affinity or docking score, typically in kcal/mol, where a more negative value indicates a stronger predicted interaction. walisongo.ac.id
For instance, docking studies of (E)-3-benzylideneindolin-2-one derivatives against Aurora A kinase, a cancer target, have shown that modifications to the benzylidene ring significantly influence binding. nih.gov Similarly, various indole derivatives have been docked against targets like Cyclin-Dependent Kinase 2 (CDK2), Indoleamine 2,3-dioxygenase (IDO1), and Cyclooxygenase-2 (COX-2), revealing potent binding affinities. walisongo.ac.idnih.govajchem-a.com In a study on indole derivatives targeting COX-2, compounds showed strong binding affinities with scores ranging from -10.40 to -11.35 kcal/mol. ajchem-a.com Another study on oxindole (B195798) derivatives targeting IDO1 reported that the ligand preparation method, specifically the energy minimization step, significantly impacts the resulting binding affinity. walisongo.ac.id
The binding affinity of a ligand is a measure of the strength of the interaction between the ligand and its protein target. walisongo.ac.id Studies on various heterocyclic compounds demonstrate a correlation between the calculated binding affinities and their experimentally determined biological activities. researchgate.net For example, docking of benzimidazole (B57391) analogues against COX-2 yielded binding energies as strong as -11.34 kcal/mol. researchgate.net The 2-oxo-indoline scaffold, a core component of the title compound, is known to compete with ATP for binding in the active sites of kinases, thereby blocking signal transduction. nih.gov
| Compound Class | Protein Target | Range of Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 3-Ethyl-1H-indole derivatives | COX-2 | -10.40 to -11.35 | ajchem-a.com |
| Benzimidazole analogues | COX-2 | Up to -11.34 | researchgate.net |
| Flavones | Acne main protease | -7.30 to -8.50 | ceon.rs |
| (E)-3-benzylideneindolin-2-one derivatives | Aurora A Kinase | IC50 values reported (e.g., 1.68 µM) | nih.gov |
Characterization of Key Interacting Amino Acid Residues and Binding Site Characteristics
Successful binding of a ligand within a protein's active site is governed by a network of interactions with key amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and π-stacking. mdpi.com For the 2-oxo-indoline scaffold, the oxindole moiety is often crucial for binding, typically forming hydrogen bonds within the ATP binding pocket of kinases. nih.gov
Molecular docking analyses of related compounds reveal specific residue interactions. For example, in the binding of 3-ethyl-1H-indole derivatives to COX-2, hydrogen bonds were formed with residues such as ALA527, ARG120, and TYR355. ajchem-a.com In another study, docking of azalactones into DNA Gyrase showed key hydrogen bonding with ASP-73 and ARG-136. walisongo.ac.id
The binding pocket itself is a three-dimensional cavity whose characteristics dictate ligand specificity. mdpi.com Studies on odorant-binding proteins show that the binding pocket is often formed by hydrophobic amino acids. mdpi.com For kinase inhibitors based on the indolinone structure, the N-H group and the carbonyl oxygen of the indolinone ring are critical hydrogen bond donors and acceptors, respectively, anchoring the molecule in the hinge region of the kinase ATP-binding site. Substituents on the benzylidene ring then form additional interactions in adjacent hydrophobic pockets, which can enhance affinity and selectivity. nih.govnih.gov
| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| 3-Ethyl-1H-indole derivatives | COX-2 | ALA527, ARG120, TYR355, LYS360 | Hydrogen Bonding | ajchem-a.com |
| Benzimidazole analogues | COX-2 | ALA:199, PHE:200, HIS:207, HIS:386 | Hydrophobic/Hydrogen Bonding | researchgate.net |
| Azalactones | DNA Gyrase | ASP-73, ARG-136 | Hydrogen Bonding | walisongo.ac.id |
| Odorant Ligands | Odorant-Binding Protein | I8, V51, M52, M55, V72, L75, M76 | Hydrophobic | mdpi.com |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a valuable tool for studying the structural, electronic, and reactivity properties of molecules. mdpi.comanalis.com.mynih.gov DFT calculations are frequently used to complement experimental data, providing deeper insights into molecular behavior. researchgate.netusim.edu.my
Elucidation of Electronic Properties and Reactivity
DFT calculations provide access to key electronic properties that determine a molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov For chalcone derivatives, which are structurally similar to this compound, the HOMO density is often located on the electron-donating part of the molecule (like the dimethoxy-substituted ring), while the LUMO density is concentrated on the electron-accepting enone bridge. analis.com.my
Another useful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution and helps identify sites for electrophilic and nucleophilic attack. analis.com.mynih.gov Red regions on an MEP map indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack).
Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can also be calculated from DFT to quantify the chemical behavior of a molecule. nih.gov Studies on dimethoxybenzene derivatives have shown that these compounds exhibit excellent thermodynamic stability, which is advantageous for pharmaceutical applications. nih.gov
| Compound Type | Property | Calculated Value (eV) | Significance | Reference |
|---|---|---|---|---|
| Alkoxylated Chalcone | Optical Band Gap (Eg) | 3.40 | Correlates well with HOMO-LUMO gap | analis.com.my |
| Dimethoxybenzene Derivative | HOMO-LUMO Gap (Eg) | 3.98 | Indicates chemical stability and reactivity | nih.gov |
| Generic Chalcone | Electronegativity (χ) | ~3.5 - 4.5 | Measure of electron-attracting power | nih.gov |
| Generic Chalcone | Chemical Hardness (η) | ~1.5 - 2.0 | Measure of resistance to charge transfer | nih.gov |
Optimization of Molecular Geometries and Conformational Analysis
A crucial first step in computational studies is geometry optimization, where the molecule's structure is converged to its lowest-energy conformation on the potential energy surface. ufms.br For molecules with rotatable bonds, like this compound, conformational analysis is performed to identify the most stable spatial arrangements. ufms.br
Studies on related chalcones and indanone derivatives show that these molecules often exist in different conformations, such as s-cis and s-trans, defined by the arrangement around the single bond connecting the carbonyl group and the double bond. ufms.br DFT calculations can determine the relative energies of these conformers, identifying the most stable one. For many chalcones, the s-cis conformation is found to be predominant. ufms.br The planarity of the molecule is also a key feature; for instance, in (E)-2-(3,5-dimethoxybenzylidene)indan-1-one, the dihedral angle between the indanone system and the benzene (B151609) ring was found to be very small (2.54°), indicating a nearly planar structure. nih.gov In contrast, a related chalcone, (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1-one, exhibits a significant dihedral angle of 52.20° between its aromatic rings. nih.gov
Correlation of Theoretical Calculations with Experimental Data
A key aspect of validating computational models is to correlate the theoretical results with experimental data. nih.gov DFT calculations are widely used to predict spectroscopic properties, such as FT-IR, Raman, and NMR spectra, which can then be compared with experimentally measured spectra. usim.edu.mynih.gov
For chalcone derivatives, studies have shown a good correlation between calculated vibrational frequencies (FT-IR) and experimental values, although a scaling factor is often applied to the calculated frequencies to account for systematic errors in the DFT methods. usim.edu.my Similarly, NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, and these theoretical shifts often match well with experimental 1H and 13C NMR data. nih.govnih.gov
Structural parameters obtained from DFT geometry optimization, such as bond lengths and angles, are frequently compared with data from X-ray crystallography. nih.govresearchgate.net For example, a study on 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione showed good agreement between the bond lengths and angles of the DFT-optimized structure and those determined by X-ray diffraction. researchgate.net This correlation between theoretical and experimental data provides confidence in the computational model and its ability to accurately describe the molecule's properties. researchgate.netnih.gov
Mechanistic Insights into Biological Activities of Indolin 3 Ones
Enzyme Inhibition Mechanisms
Derivatives of indolin-3-one have been identified as potent inhibitors of several key enzymes implicated in human diseases. The mechanism of inhibition often involves the compound mimicking an endogenous substrate or cofactor, thereby blocking the enzyme's catalytic activity.
The indolin-2-one nucleus is a well-established pharmacophore for the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. nih.gov Many 3-substituted indolin-2-one derivatives have been developed as selective kinase inhibitors for cancer therapy, with some reaching clinical trials. nih.gov These molecules typically function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain. nih.govacs.org This binding event prevents the phosphorylation of substrate proteins, thereby disrupting the signal transduction cascades that drive tumor growth and proliferation. youtube.com
Table 1: Research Findings on Indolin-3-one Derivatives as Tyrosine Kinase Inhibitors
| Derivative Class | Target Kinase(s) | Mechanism of Action | Key Structural Feature for Selectivity |
|---|---|---|---|
| 3-Substituted Indolin-2-ones | Various (RTKs, Src) | ATP-competitive inhibition | Substitution at the 3-position acs.org |
| 3-(Substituted benzylidenyl)indolin-2-ones | EGF, Her-2 RTKs | ATP-competitive inhibition | Bulky group(s) on the phenyl ring acs.org |
The aggregation of the α-synuclein (αS) protein is a central pathological event in neurodegenerative disorders like Parkinson's disease. nih.govnih.govnih.gov A primary strategy to combat this is the development of small molecules that can inhibit this aggregation process. nih.gov While specific studies on 2-(3,4-Dimethoxybenzylidene)indolin-3-one are not detailed in the provided results, the general mechanisms for inhibitors with aromatic character offer significant insights.
Inhibitors of αS aggregation often work by interfering with key steps in the fibrillization cascade, such as the surface-catalyzed secondary nucleation. nih.gov Compounds can bind to the catalytic sites on the surface of existing αS aggregates, preventing them from recruiting and converting monomeric αS into new fibrils. nih.gov Many effective inhibitors are aromatic compounds that can engage in π-π stacking interactions with the aromatic residues of the αS protein, thereby stabilizing non-toxic conformations or redirecting the aggregation pathway to off-pathway, non-toxic oligomers. nih.gov Some compounds have also been shown to disassemble pre-formed αS oligomers and fibers. nih.gov Given its aromatic nature, it is plausible that this compound could interfere with αS aggregation by binding to hydrophobic pockets or aromatic regions of the protein, thus preventing the conformational changes required for fibril formation.
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. youtube.com It is a well-established target for antibiotics because it is present in bacteria but not in humans. mdpi.com The enzyme consists of two subunits, GyrA and GyrB. nih.gov
Indolinone derivatives have been identified as inhibitors of DNA gyrase. nih.gov The mechanism of action involves the indole (B1671886) moiety of the indolinone structure binding within the ATP-binding pocket located on the GyrB subunit. nih.gov This binding event competitively inhibits the ATPase activity of GyrB, which is necessary for the supercoiling function of the enzyme. nih.gov By preventing this essential process, the inhibitor effectively halts bacterial DNA replication, leading to cell death. nih.gov This mechanism is distinct from that of fluoroquinolone antibiotics, which target the GyrA subunit and stabilize DNA double-strand breaks. youtube.comnih.gov The potential for indolinone-based compounds to act as DNA gyrase inhibitors makes them attractive candidates for the development of new antimicrobial agents. nih.govresearchgate.net
Beyond kinases and gyrases, the indolinone scaffold can be adapted to target other enzymes. One such example is indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme that plays a role in immune suppression, often co-opted by cancer cells to evade immune destruction. nih.gov IDO1 catalyzes the first and rate-limiting step in tryptophan catabolism. nih.gov Some inhibitors have been developed that effectively target the apo-form (heme-free) of the IDO1 enzyme, preventing it from maturing into its active, heme-bound state. nih.gov This represents an alternative inhibitory mechanism for indole-based structures, moving beyond simple active site competition.
Additionally, a structurally related compound, (E,Z)-3-(3',5'-Dimethoxy-4'-hydroxy-benzylidene)-2-indolinone, has been shown to be a potent inhibitor of mast cell degranulation. researchgate.net While the precise enzyme target is not fully elucidated, this compound blocks the release of histamine (B1213489) from activated mast cells at the level of granule exocytosis, indicating interference with the complex machinery that governs this process. researchgate.net
Protein-Ligand Interaction Profiling
Understanding how indolin-3-one derivatives bind to their protein targets is crucial for optimizing their therapeutic potential. This involves characterizing the specific binding sites and the nature of the molecular interactions.
Macroautophagy is a cellular degradation process essential for maintaining homeostasis, where cellular components are engulfed in autophagosomes and degraded. nih.gov The LC3/GABARAP family of proteins are central to the formation of the autophagosome. Arylidene-indolinone compounds, such as GW5074, have been identified as ligands for these autophagy-related proteins. nih.govresearcher.life
Studies have shown that these compounds bind to both LC3B and its paralog GABARAP with inhibitory potencies in the mid- to high-micromolar range. nih.govresearcher.lifenih.gov Using 2D-NMR, the binding site on GABARAP was identified as hydrophobic pocket 1. researcher.lifenih.govbiorxiv.org This is the same pocket where native LC3-interacting region (LIR) peptides bind using an aromatic side chain. researcher.lifebiorxiv.org This finding suggests that the arylidene-indolinone scaffold mimics the key interaction of endogenous binding partners. However, recent findings have also suggested that some of these compounds may act as covalent ligands for the E3 ligase DCAF11, indicating potential off-target effects that need to be considered in their development as specific autophagy modulators. nih.govresearchgate.net
Table 2: Binding Profile of Arylidene-Indolinone (GW5074) with Autophagy Proteins
| Protein Target | Binding Site | Binding Affinity | Method of Detection | Implication |
|---|---|---|---|---|
| LC3B | Not specified, but affinity confirmed | Micromolar range nih.govresearcher.life | AlphaScreen assay nih.govresearcher.life | Potential for targeted protein degradation nih.gov |
No Scientific Data Available for this compound
A comprehensive review of scientific literature and chemical databases reveals a significant lack of available research on the biological activities of the specific chemical compound, this compound. Despite extensive searches, no studies detailing its mechanistic insights, modulation of intracellular signaling pathways, induction of apoptosis, or inhibition of cancer cell migration and invasion could be located.
The user's request for an article focused solely on this compound cannot be fulfilled, as there is no published data corresponding to the provided outline. Scientific inquiry has explored various derivatives of the indolinone scaffold for their potential therapeutic properties. For instance, research has been conducted on structurally related but distinct molecules, such as indolin-2-one derivatives. These studies have investigated the biological effects of compounds with different substitution patterns on the indolinone core.
However, the specific isomeric and substitution pattern of This compound does not appear in the current body of scientific literature concerning its biological mechanisms. Chemical databases list variations of benzylidene-indanone and other related structures, but specific research into the biological functions outlined in the request is absent for this precise molecule.
Therefore, any attempt to generate the requested article would require extrapolating data from different compounds, which would be scientifically inaccurate and violate the strict instruction to focus solely on This compound . Without dedicated research on this specific compound, a scientifically accurate and informative article on its biological activities and mechanisms of action cannot be produced.
Structure Activity Relationship Sar Studies of 2 3,4 Dimethoxybenzylidene Indolin 3 One and Its Analogues
Impact of Substituents on the Benzylidene Moiety on Biological Activity
The nature and position of substituents on the benzylidene ring of 2-(benzylidene)indolin-3-one derivatives are pivotal in modulating their biological effects. These modifications can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
Role of Methoxy (B1213986) Groups in Modulating Activity
Methoxy groups, such as those in the lead compound 2-(3,4-dimethoxybenzylidene)indolin-3-one, play a significant role in defining the biological activity of this class of compounds. The presence of methoxy groups, which are electron-donating, can enhance properties like solubility and bioavailability. In a series of 3-benzylidene-indolin-2-one analogs, compounds with a methoxy group on the pendant aromatic ring were synthesized and evaluated for their binding affinity to α-synuclein fibrils. nih.gov The introduction of a methoxy group can modulate the electronic properties and steric interactions of the compound, which in turn affects its binding to molecular targets such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs). The methoxy group's position also matters; for instance, in a study of flavones, the presence of a methoxy group on the B-ring was found to diminish anti-xanthine oxidase (XOD) activity. mdpi.com
Influence of Other Aromatic Substitutions
Beyond methoxy groups, a variety of other substitutions on the aromatic ring of the benzylidene moiety have been explored to establish a comprehensive SAR. For example, the introduction of a nitro group, which is electron-withdrawing, has been shown to enhance the electron-deficient character of the molecule, potentially improving its ability to penetrate bacterial membranes. In the context of binding to α-synuclein fibrils, the introduction of a para-nitro group into the benzene (B151609) ring of diene analogs of 3-benzylidene-indolin-2-one facilitated the separation of Z,E and E,E isomers and helped in identifying the more active regioisomer. nih.gov
Conversely, halogenated substituents on the benzyl (B1604629) side chain have been shown to be detrimental to activity in some cases. researchgate.net The presence of bulky groups on the phenyl ring at the C-3 position of indolin-2-ones has been linked to high selectivity toward certain receptor tyrosine kinases. acs.org The following table summarizes the effects of various substituents on the benzylidene moiety.
| Substituent | Position | Effect on Biological Activity | Reference |
| Methoxy | 3-position | Modulates electronic properties and steric interactions, influencing binding to CDKs and RTKs. | |
| Methoxy | para-position | In diene analogs, increased affinity for α-synuclein, Aβ, and tau fibrils. | nih.gov |
| Nitro | para-position | In diene analogs, enabled separation of regioisomers and identification of the more active form. | nih.gov |
| Halogen | - | Can be detrimental to activity. | researchgate.net |
| Bulky Groups | C-3 Phenyl Ring | High selectivity toward specific receptor tyrosine kinases. | acs.org |
Effect of Indolin-3-one Scaffold Modifications on Biological Response
Modifications to the core indolin-3-one scaffold, including substitutions on the nitrogen atom and at the C2 and C3 positions, are crucial for tailoring the biological activity of these compounds. nih.gov
Substitutions on the Indolinone Nitrogen Atom
Alkylation or arylation of the nitrogen atom of the indolin-2-one ring has been investigated as a strategy to modulate biological activity. nih.gov In a study of 3-benzylidene-indolin-2-one derivatives as ligands for α-synuclein fibrils, substitution of the indoline (B122111) nitrogen with an N-benzyl group resulted in increased binding affinity and reasonable selectivity for α-synuclein over Aβ and tau fibrils. nih.gov This suggests that the introduction of a bulky substituent at this position can enhance favorable interactions with the target protein. Research has indicated that the indolin-2-one core is essential for certain activities, such as VEGFR inhibition, and that substitutions at the nitrogen are often avoided in derivatives developed for cancer treatment. researchgate.net
Modifications at the C2 and C3 Positions of the Indolinone Ring
The C2 and C3 positions of the indolinone ring are critical for its biological function and represent key points for structural modification. The oxidative activation of the C2-C3 π bond of indoles is a strategy used to synthesize oxygen-containing indolines, which are prevalent in many biologically active natural products. researchgate.net The 3-position of the indolin-2-one is a common site for introducing various substituents to create diverse chemical libraries for biological screening. For instance, 3-substituted indolin-2-ones have been designed as a novel class of tyrosine kinase inhibitors. acs.org The nature of the substituent at C3 can confer selectivity for different receptor tyrosine kinases. acs.org For example, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones show high specificity against the VEGF (Flk-1) RTK. acs.org
Stereochemical Influences on Activity and Selectivity
The stereochemistry of 2-(benzylidene)indolin-3-one derivatives, particularly the configuration of the exocyclic double bond, can have a profound impact on their biological activity and selectivity. These compounds can exist as E and Z isomers, and the spatial arrangement of the substituents can dictate how the molecule fits into the binding pocket of a biological target.
In a study on 3-benzylidene-indolin-2-one derivatives as ligands for α-synuclein fibrils, it was found that homologation to diene analogs resulted in a mixture of Z,E and E,E isomers. nih.gov The introduction of a para-nitro group on the benzylidene ring allowed for the separation of these isomers, leading to the discovery that the Z,E configuration was the more active regioisomer. nih.gov This highlights the importance of stereochemistry in the design of potent and selective ligands. The stabilization of E-Z isomers can be influenced by various factors, including solvents, temperature, and light.
Identification of Key Pharmacophoric Features for Targeted Interactions
The structure-activity relationship (SAR) of this compound and its analogs reveals a set of key pharmacophoric features crucial for their targeted biological interactions. These features are primarily centered around the indolin-3-one core, the exocyclic double bond, and the substitutions on the benzylidene ring.
The indolin-3-one scaffold itself is a privileged structure in medicinal chemistry, known to be essential for various biological activities. mdpi.comnih.gov The core structure typically consists of a hydrogen bond donor (the N-H group of the indolinone) and a hydrogen bond acceptor (the C=O group). The exocyclic double bond connecting the indolinone core to the benzylidene ring introduces rigidity to the molecule, holding the two ring systems in a specific planar orientation. This planarity is often a critical factor for effective binding to target proteins. nih.gov
Systematic SAR studies on related 3-benzylideneindolin-2-one (B1620751) derivatives have provided significant insights into the importance of various structural components. These studies often involve modifying both the indolinone core and the benzylidene ring to observe the impact on biological activity against targets like protein kinases. mdpi.com
A crucial aspect of the pharmacophore is the substitution pattern on the benzylidene ring. For the compound this compound, the two methoxy groups at the 3- and 4-positions of the benzene ring are key determinants of its interaction profile. These methoxy groups can act as hydrogen bond acceptors and also contribute to the electronic properties of the aromatic ring, influencing its interaction with the target. The presence of these groups can enhance binding affinity and selectivity for specific biological targets. For instance, in related series, substitutions on the benzylidene ring have been shown to be critical for inhibitory activity against various enzymes. nih.gov
The general pharmacophore model for this class of compounds can be summarized as follows:
An indolinone core providing a hydrogen bond donor and acceptor.
A planar exocyclic double bond acting as a rigid linker.
A substituted phenyl ring that modulates binding affinity and selectivity through its electronic and steric properties.
Detailed research findings on analogous structures further illuminate the significance of these features. For example, in a study of 3-(benzylidene)indolin-2-one derivatives as potential c-Src inhibitors, the nature and position of substituents on the benzylidene ring were found to significantly influence their inhibitory potency. mdpi.com While this study did not specifically test the 3,4-dimethoxy analog, it highlighted the importance of the substitution pattern on the phenyl ring for kinase inhibition.
Another study on benzylidene-3-methyl-2-thioxothiazolidin-4-one analogs as tyrosinase inhibitors demonstrated that compounds with 3,5-dimethoxy-4-hydroxyl groups exhibited notable activity, underscoring the role of methoxy groups in modulating enzyme inhibition. nih.gov Although the core scaffold is different, the findings on the benzylidene moiety are relevant.
Furthermore, research on 3-(benzylidene)indolin-2-one derivatives as ligands for α-synuclein fibrils indicated that modifications on the benzylidene ring are critical for binding affinity and selectivity. nih.gov This suggests that for various biological targets, the substituted benzylidene portion of the molecule plays a pivotal role in directing the interaction.
Table of Mentioned Compounds
Derivatization Strategies and Analogue Design for Enhanced Biological Potency
Rational Design of Novel Indolinone Derivatives Based on SAR Insights
The rational design of indolinone derivatives is heavily guided by structure-activity relationship (SAR) studies, which elucidate the impact of specific structural modifications on biological activity. The 2-indolinone scaffold is a common feature in a multitude of synthetic compounds with a wide array of biological activities, including anti-inflammatory and antitumor effects. nih.gov Key to the design of these derivatives is the understanding of how different substituents on the indolinone ring and the benzylidene moiety interact with biological targets, such as protein kinases.
By analyzing the SAR of various 3-substituted indolin-2-ones, researchers have identified key structural features that determine their inhibitory potency and selectivity against different receptor tyrosine kinases (RTKs). acs.org These analyses have revealed that:
3-Substituent: The nature of the substituent at the 3-position of the indolin-2-one core is a critical determinant of selectivity. For instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones exhibit high specificity for the Vascular Endothelial Growth Factor (VEGF) receptor, also known as Flk-1. acs.org
Benzylidene Ring Substitution: The substitution pattern on the benzylidene ring plays a crucial role in modulating activity and selectivity. Bulky groups on the phenyl ring at the C-3 position of the indolin-2-one can confer high selectivity towards the Epidermal Growth Factor Receptor (EGF) and Her-2 RTKs. acs.org The presence of methoxy (B1213986) groups, as seen in the parent compound, can also significantly influence activity. For example, certain methoxy-substituted hydantoin (B18101) derivatives have shown enhanced cytotoxic activity, which is attributed to the oxygen atom of the methoxy group acting as a hydrogen bond acceptor with the target kinase. acs.org
Indolinone Core Modifications: Modifications to the indolinone core itself, such as the introduction of substituents at various positions, can fine-tune the biological and pharmacokinetic properties of the resulting compounds. For example, the introduction of a 6-methoxycarbonyl group on the indolinone scaffold has led to the development of highly selective inhibitors of VEGF, Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF) receptor kinases. acs.org
A study on (E)-3-benzylideneindolin-2-one derivatives designed as potential allosteric inhibitors of Aurora A kinase provides further SAR insights. nih.gov It was found that modifications to the A and B rings of the indolinone structure significantly impacted inhibitory activity. For instance, altering the hydroxyl groups on the A ring or introducing methyl or halogen groups at the B-7 position led to varied inhibitory effects. nih.gov
The following table summarizes the SAR insights for different indolinone derivatives:
| Compound Series | Key Structural Feature | Impact on Biological Activity | Target(s) |
| 3-[(heteroaryl)methylidenyl]indolin-2-ones | Five-membered heteroaryl ring at C-3 | High specificity | VEGF (Flk-1) RTK acs.org |
| 3-(substituted benzylidenyl)indolin-2-ones | Bulky substituents on the phenyl ring | High selectivity | EGF and Her-2 RTKs acs.org |
| 6-Methoxycarbonyl-substituted indolinones | 6-methoxycarbonyl group | Favorable selectivity profile | VEGF, PDGF, and FGF receptor kinases acs.org |
| (E)-3-benzylideneindolin-2-ones | Modifications on A and B rings | Varied inhibitory effects | Aurora A kinase nih.gov |
These SAR studies provide a rational basis for the design of new indolinone derivatives with enhanced potency and selectivity. By systematically modifying the core scaffold and its substituents, researchers can optimize the interaction of these compounds with their biological targets, leading to the development of more effective therapeutic agents.
Scaffold-Hopping and Hybridization Approaches in Indolinone Chemistry
In the quest for novel and more potent therapeutic agents, medicinal chemists often employ strategies like scaffold hopping and molecular hybridization. These approaches aim to create new chemical entities with improved pharmacological profiles by either replacing the core structure of a known active compound with a bioisosteric equivalent or by combining two or more pharmacophoric units into a single molecule. researchgate.net
Scaffold Hopping involves replacing the central molecular framework (scaffold) of a compound with a different one while retaining the original's biological activity. This strategy is particularly useful for navigating around existing patents, improving physicochemical properties, or discovering novel binding modes. nih.gov For instance, a core-hopping strategy was successfully used to identify potent and selective ROCK inhibitors by replacing an acetamido-thiazole scaffold with a benzoazepinone ring. nih.gov This approach, guided by virtual screening and structural information, led to derivatives with sub-nanomolar potency. nih.gov In the context of indolinones, scaffold hopping could involve replacing the indolinone core with other heterocyclic systems that can spatially orient the key pharmacophoric groups in a similar fashion. This can lead to the discovery of new classes of inhibitors with potentially different intellectual property landscapes and improved drug-like properties. nih.gov
Molecular Hybridization is a rational drug design strategy that combines two or more pharmacophores from different drug classes into a single hybrid molecule. The goal is to develop compounds with enhanced affinity and efficacy, and potentially a dual mode of action that could be beneficial in treating complex diseases like cancer. researchgate.netnih.gov
Several studies have demonstrated the utility of this approach using the indolinone scaffold:
Indolinone-Thiazole Hybrids: Novel 2-indolinone thiazole (B1198619) hybrids have been designed and synthesized as potent inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov Inspired by the multi-target kinase inhibitor sunitinib (B231), these hybrids displayed submicromolar inhibition of VEGFR-2, with some compounds showing greater potency than sunitinib itself. nih.gov
Indenoindolone Hybrids: The hybridization of scaffolds has been explored in the generation of indenoindolones as anticancer agents. This strategy aims to combine pharmacophores to create molecules that can induce apoptosis and cause cell cycle arrest. researchgate.net
Quinone-Indolizine Hybrids: A domino Michael addition-aldol condensation-aromatization sequence has been used to create quinone-indolizine hybrids that exhibit potent anticancer effects in various human cancer cell lines. researchgate.net
Isoindolinone-Pyrazole Hybrids: Asymmetric synthesis has been employed to create hybrid molecules containing both isoindolinone and pyrazole (B372694) moieties, demonstrating the versatility of these building blocks in generating complex and potentially bioactive structures. mdpi.com
The following table provides examples of hybridization strategies involving indole-based scaffolds:
| Hybrid Compound Class | Constituent Pharmacophores | Design Rationale | Biological Target/Activity |
| 2-Indolinone Thiazole Hybrids | Indolinone, Thiazole | Based on the structure of sunitinib | Potent VEGFR-2 inhibition nih.gov |
| Indenoindolones | Indole (B1671886), Indanone | Combination of two anticancer pharmacophores | Apoptosis induction, cell cycle arrest researchgate.net |
| Quinone-Indolizine Hybrids | Quinone, Indolizine | Domino reaction for efficient synthesis | Anticancer effects researchgate.net |
| Isoindolinone-Pyrazole Hybrids | Isoindolinone, Pyrazole | Asymmetric synthesis of new heterocyclic hybrids | Potential for novel bioactivity mdpi.com |
These examples underscore the power of scaffold hopping and molecular hybridization in expanding the chemical space around the indolinone core, leading to the discovery of novel compounds with enhanced biological potency and potentially new mechanisms of action.
Synthesis of Libraries for High-Throughput Screening and Lead Optimization
The synthesis of chemical libraries is a cornerstone of modern drug discovery, enabling the rapid screening of a large number of compounds to identify initial "hits" that can be further developed into lead compounds. High-throughput screening (HTS) allows for the testing of hundreds of thousands of compounds in a short period, making it a crucial tool for identifying novel inhibitors of therapeutic targets. nih.govku.edu
The indolinone and related scaffolds are well-suited for the construction of diverse chemical libraries due to the availability of straightforward and robust synthetic methodologies. Several strategies have been employed for the synthesis of indolinone-based libraries:
Combinatorial Synthesis: The Knoevenagel condensation is a widely used reaction for synthesizing 2-arylidene-indan-1,3-diones, which are structurally related to 2-(3,4-Dimethoxybenzylidene)indolin-3-one. acs.orgnih.gov This reaction involves the condensation of an active methylene (B1212753) compound (like indan-1,3-dione or indolin-3-one) with an aldehyde. acs.orgnih.gov The simplicity and high efficiency of this reaction make it ideal for combinatorial synthesis, where a library of diverse aldehydes can be reacted with the core scaffold to generate a large number of derivatives.
Multi-component Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step and are highly amenable to library synthesis. Isocyanide-based MCRs, for example, have been used to synthesize a variety of heterocyclic compounds, including indenoindolones. nih.gov
Solid-Phase and Solution-Phase Parallel Synthesis: These techniques allow for the systematic and rapid synthesis of a large number of compounds in parallel. For instance, a four-step synthetic route starting from indolin-2-ones has been used to generate a library of benzyl (B1604629) sulfoxide (B87167) 2-indolinone derivatives. nih.gov This approach involves sequential reactions that can be performed in a parallel format to quickly build a library of analogues for screening.
The design of these libraries is often guided by computational methods and a desire for structural diversity to maximize the chances of finding active compounds. ku.edu The libraries typically adhere to criteria such as Lipinski's Rule of Five to ensure drug-like properties. ku.edu
The following table outlines various synthetic approaches for generating indolinone-based libraries:
| Synthetic Strategy | Key Reaction | Scaffold | Advantages for Library Synthesis |
| Knoevenagel Condensation | Condensation of an active methylene compound with an aldehyde | Indan-1,3-dione, Indolin-3-one | High yields, simple procedure, amenable to combinatorial synthesis acs.orgnih.gov |
| Multi-component Reactions | Isocyanide insertion | Indenoindolone | High efficiency, builds molecular complexity in one step nih.gov |
| Sequential Synthesis | Multi-step route from a common starting material | 2-Indolinone | Allows for systematic variation of substituents nih.gov |
Once synthesized, these libraries are screened using HTS assays to identify compounds with the desired biological activity. The "hits" from these screens are then subjected to further rounds of optimization, often involving the synthesis of smaller, more focused libraries to refine the structure-activity relationship and improve potency, selectivity, and pharmacokinetic properties. This iterative process of library synthesis, screening, and lead optimization is a powerful engine for the discovery of new drugs based on the this compound scaffold.
Future Perspectives in Indolinone Research
Development of Next-Generation Indolinone-Based Chemical Probes
A chemical probe is a highly selective small molecule used to study the function of a specific protein target in cellular or in vivo systems. chemicalprobes.orgeubopen.org The development of next-generation probes from scaffolds like indolinone is a critical frontier. The goal is to create tools that offer high potency and selectivity for a single target, enabling researchers to dissect complex biological pathways with precision. chemicalprobes.org
The versatility of the indolinone scaffold makes it an excellent starting point for probe development. Researchers can systematically modify the core structure to enhance binding affinity and selectivity. For instance, studies on 3-(benzylidene)indolin-2-one derivatives, structural isomers of the titular compound, have been undertaken to develop probes for imaging α-synuclein fibrils, which are implicated in neurodegenerative diseases. nih.gov In these studies, modifications to the benzylidene ring and the indolinone nitrogen were explored to improve binding to α-synuclein and increase selectivity over other protein aggregates like Aβ and tau fibrils. nih.gov
Future development will likely involve creating indolinone-based probes for a wider array of targets. This includes designing probes with different modalities, such as covalent inhibitors or photo-activatable probes, which provide temporal and spatial control over target engagement. The creation of a probe is often accompanied by the synthesis of a structurally similar but biologically inactive negative control, which is crucial for validating that the observed biological effects are due to the specific inhibition of the intended target. eubopen.org As large-scale initiatives like Target 2035 aim to develop probes for every human protein, the adaptable indolinone scaffold is poised to play a significant role. chemicalprobes.org
Exploration of Novel Biological Targets for Indolinone Scaffolds
A major thrust in indolinone research is the identification of novel biological targets to broaden their therapeutic applications beyond their well-established role as kinase inhibitors. nih.govresearchgate.net The indolinone structure is a versatile pharmacophore that can be tailored to interact with a diverse range of protein binding sites. mdpi.com
Recent research has successfully identified several non-kinase targets for various indolinone derivatives:
MDM2-p53 Interaction: The p53 tumor suppressor protein is a crucial regulator of cell growth and apoptosis, and its function is often inhibited in cancer by the Murine Double Minute 2 (MDM2) protein. nih.gov Novel spiro-indolinone derivatives have been designed as inhibitors of the MDM2-p53 protein-protein interaction (PPI), representing a promising strategy for cancer therapy. nih.gov
Microtubules: The microtubule network is essential for cell division, making it an attractive target for anticancer drugs. Certain novel indolin-2-one derivatives have been shown to destabilize microtubules, leading to cell cycle arrest and apoptosis, a mechanism distinct from kinase inhibition. nih.gov
Cathepsin C (CTSC): This enzyme is involved in inflammatory processes. Recently, a novel indolinone-based inhibitor of CTSC was discovered through target-based design, showing potential for treating inflammatory bowel disease (IBD) by regulating cytokine levels. nih.gov
Aurora A Kinase (Allosteric Inhibition): While many indolinones target the ATP-binding (orthosteric) site of kinases, recent efforts have focused on developing allosteric inhibitors that bind to a different site on the enzyme. A series of (E)-3-benzylideneindolin-2-one derivatives were designed as potential allosteric inhibitors of Aurora A kinase, which could offer greater specificity and reduced off-target effects compared to traditional ATP-competitive inhibitors. nih.gov
DNA and Serum Albumin: Some indolinone derivatives bearing an arylidene motif have shown the ability to interact with biological macromolecules like DNA and bovine serum albumin (BSA), suggesting mechanisms of action that may not involve a specific enzyme target but rather broader biological interactions. nih.gov
This expansion into new target classes highlights the chemical tractability of the indolinone scaffold. Identifying these novel targets not only provides new avenues for treating diseases like cancer and inflammation but also deepens our understanding of the molecular mechanisms underlying the bioactivity of this important class of compounds. nih.govnih.gov
| Target Class | Specific Target | Therapeutic Area | Reference |
|---|---|---|---|
| Protein-Protein Interaction | MDM2-p53 | Cancer | nih.gov |
| Cytoskeletal Protein | Microtubules | Cancer | nih.gov |
| Protease | Cathepsin C (CTSC) | Inflammatory Disease | nih.gov |
| Kinase (Allosteric Site) | Aurora A Kinase | Cancer | nih.gov |
| Receptor Tyrosine Kinases | VEGFR, PDGFR, FGFR | Cancer | researchgate.net |
| Macromolecules | DNA, Bovine Serum Albumin (BSA) | General Bioactivity | nih.gov |
Integration of Advanced Computational and Experimental Methodologies for Drug Discovery
The discovery and optimization of indolinone-based compounds are increasingly driven by the integration of advanced computational and experimental methods. scielo.org.mxfrontiersin.org This synergistic approach accelerates the design-make-test-analyze cycle, making drug discovery more efficient and cost-effective. frontiersin.org
Computational Approaches: Computer-aided drug design (CADD) plays a pivotal role in the early stages. frontiersin.org Techniques such as virtual screening allow researchers to computationally screen large databases of compounds to identify molecules that are likely to bind to a specific biological target. scielo.org.mxnih.gov Structure-based methods, like molecular docking, predict the binding pose and affinity of a compound within the target's active site, providing insights into key molecular interactions. frontiersin.orgnih.gov For instance, molecular docking has been used to predict the binding modes of dispiro-indolinones to the MDM2 protein and to design (E)-3-benzylideneindolin-2-one derivatives targeting an allosteric site of Aurora A kinase. nih.govnih.gov Furthermore, molecular dynamics simulations can assess the stability of the predicted protein-ligand complex over time. nih.gov
Experimental Methodologies: The predictions from computational models are then validated through experimental work. Organic synthesis is used to create the designed indolinone derivatives, often through reactions like the Knoevenagel condensation to form the benzylidene moiety. mdpi.com The synthesized compounds are then subjected to a battery of biological tests. These include in vitro assays to measure their activity against the intended target (e.g., kinase inhibition assays) and cell-based assays to evaluate their effects on cellular processes (e.g., cytotoxicity assays against cancer cell lines). nih.govmdpi.comnih.gov Advanced analytical techniques, including NMR spectroscopy and mass spectrometry, are used to confirm the structure and purity of the synthesized compounds. mdpi.com
The power of this integrated approach lies in its iterative nature. Experimental results provide crucial feedback that is used to refine computational models, leading to the design of improved next-generation compounds. scielo.org.mx This combination of in silico prediction and empirical validation allows for a more rational and targeted exploration of the vast chemical space of indolinone derivatives, ultimately accelerating the journey from a lead compound to a potential drug candidate. nih.gov
| Methodology Type | Specific Technique | Purpose | Reference |
|---|---|---|---|
| Computational | Virtual Screening / Docking | Identify initial hits; predict binding modes and affinity. | scielo.org.mxfrontiersin.orgnih.gov |
| 3D-QSAR | Study structure-activity relationships to guide optimization. | nih.gov | |
| Molecular Dynamics | Assess the stability of the ligand-target complex. | nih.gov | |
| Experimental | Chemical Synthesis | Prepare designed compounds for biological testing. | mdpi.com |
| In Vitro Bioassays | Measure direct activity against a target (e.g., enzyme inhibition). | nih.govnih.gov | |
| Cell-Based Assays | Evaluate effects on cellular pathways (e.g., cytotoxicity, apoptosis). | nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
